![molecular formula C11H14N2O B1313109 [(5-メトキシ-1H-インドール-2-イル)メチル]メチルアミン CAS No. 91180-69-7](/img/structure/B1313109.png)
[(5-メトキシ-1H-インドール-2-イル)メチル]メチルアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(5-Methoxy-1H-indol-2-yl)methyl]methylamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a methoxy group at the 5-position of the indole ring and a methylamine group attached to the 2-position via a methylene bridge.
科学的研究の応用
[(5-Methoxy-1H-indol-2-yl)methyl]methylamine has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including melatonin receptor ligands and serotonin analogs.
Biological Studies: The compound is employed in studies related to neurotransmitter function and receptor binding.
Chemical Biology: It serves as a tool compound for probing biological pathways involving indole derivatives.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
Indole derivatives, which this compound is a part of, have been reported to exhibit anti-hiv activity .
Mode of Action
It’s known that indole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives have been associated with various biological activities, suggesting they may interact with multiple pathways .
Result of Action
Indole derivatives have been associated with various biological activities, suggesting they may have diverse effects at the molecular and cellular level .
生化学分析
Biochemical Properties
[(5-Methoxy-1H-indol-2-yl)methyl]methylamine plays a role in several biochemical reactions. It interacts with enzymes such as myeloperoxidase, where it acts as an inhibitor of the chlorinating activity . This interaction is crucial as myeloperoxidase is involved in the production of hypochlorous acid, a potent antimicrobial agent. By inhibiting this enzyme, [(5-Methoxy-1H-indol-2-yl)methyl]methylamine can modulate inflammatory responses. Additionally, this compound may interact with other proteins and biomolecules, influencing various metabolic pathways.
Cellular Effects
[(5-Methoxy-1H-indol-2-yl)methyl]methylamine has notable effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with myeloperoxidase can lead to changes in the oxidative stress response within cells . This compound may also affect the expression of genes involved in inflammation and immune responses, thereby modulating cellular functions.
Molecular Mechanism
The molecular mechanism of [(5-Methoxy-1H-indol-2-yl)methyl]methylamine involves its binding interactions with specific biomolecules. By inhibiting myeloperoxidase, it prevents the formation of hypochlorous acid, thereby reducing oxidative stress and inflammation . This inhibition occurs through the binding of [(5-Methoxy-1H-indol-2-yl)methyl]methylamine to the active site of the enzyme, blocking its catalytic activity. Additionally, this compound may influence other molecular pathways by interacting with various proteins and enzymes, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(5-Methoxy-1H-indol-2-yl)methyl]methylamine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that [(5-Methoxy-1H-indol-2-yl)methyl]methylamine remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of myeloperoxidase and prolonged modulation of inflammatory responses.
Dosage Effects in Animal Models
The effects of [(5-Methoxy-1H-indol-2-yl)methyl]methylamine vary with different dosages in animal models. At lower doses, it can effectively inhibit myeloperoxidase and reduce inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
[(5-Methoxy-1H-indol-2-yl)methyl]methylamine is involved in several metabolic pathways. It interacts with enzymes such as myeloperoxidase, influencing the production of reactive oxygen species and modulating oxidative stress . This compound may also affect other metabolic processes by interacting with various cofactors and enzymes, leading to changes in metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of [(5-Methoxy-1H-indol-2-yl)methyl]methylamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, affecting cellular responses.
Subcellular Localization
[(5-Methoxy-1H-indol-2-yl)methyl]methylamine exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its interactions with specific biomolecules and its overall biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methoxy-1H-indol-2-yl)methyl]methylamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-methoxyindole, which can be obtained through the Fischer indole synthesis using phenylhydrazine and methoxy-substituted ketones.
Functional Group Introduction: The 5-methoxyindole is then subjected to a formylation reaction to introduce a formyl group at the 2-position.
Reductive Amination: The formylated intermediate undergoes reductive amination with methylamine to yield [(5-Methoxy-1H-indol-2-yl)methyl]methylamine.
Industrial Production Methods
Industrial production of [(5-Methoxy-1H-indol-2-yl)methyl]methylamine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
[(5-Methoxy-1H-indol-2-yl)methyl]methylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, sulfonyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Halogenated or sulfonylated indole derivatives
類似化合物との比較
[(5-Methoxy-1H-indol-2-yl)methyl]methylamine can be compared with other indole derivatives, such as:
5-Methoxytryptamine: Similar in structure but lacks the methylamine group at the 2-position.
5-Methoxyindole-3-acetic acid: Contains a carboxylic acid group at the 3-position instead of a methylamine group.
5-Methoxy-N,N-dimethyltryptamine: Features two methyl groups on the nitrogen atom, differing in its substitution pattern.
The uniqueness of [(5-Methoxy-1H-indol-2-yl)methyl]methylamine lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
特性
IUPAC Name |
1-(5-methoxy-1H-indol-2-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-12-7-9-5-8-6-10(14-2)3-4-11(8)13-9/h3-6,12-13H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUALTRHQFEHPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(N1)C=CC(=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene 13-oxide](/img/structure/B1313026.png)
![1-[2-[(4-methoxyphenyl)methoxy]phenyl]ethanone](/img/structure/B1313027.png)
![4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol](/img/structure/B1313030.png)
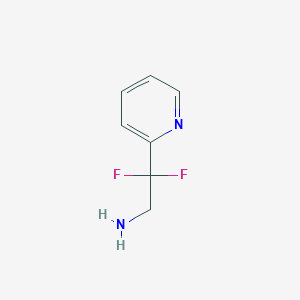
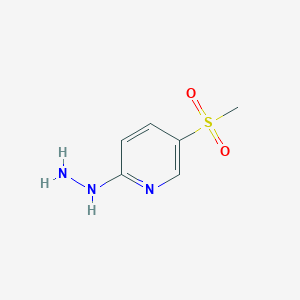
![7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1313043.png)
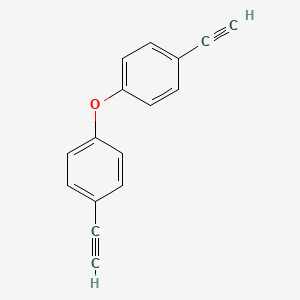
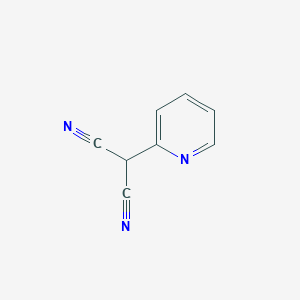
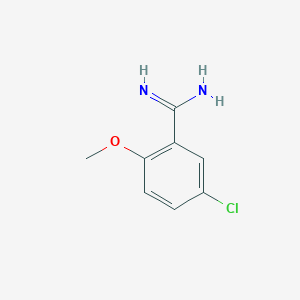
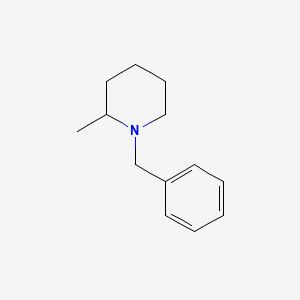
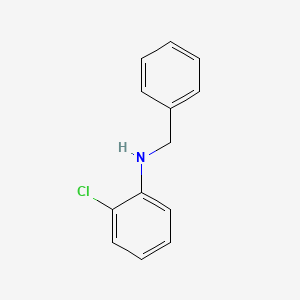
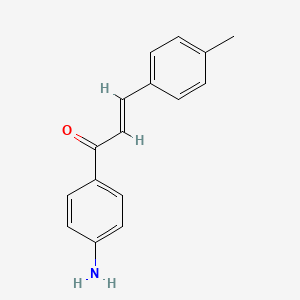
![Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B1313062.png)
![(1R,2R,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B1313065.png)
